Dichloro ceftidine dichloride
Overview
Description
Typically, compounds like “Dichloro ceftidine dichloride” would be part of the organochlorine family of compounds, which are organic compounds containing at least one covalently bonded atom of chlorine . They have a wide range of applications due to their stability and reactivity .
Synthesis Analysis
The synthesis of such compounds often involves the use of chlorinating agents. For example, thionyl chloride (SOCl2) has been identified as a potential cause of the formation of dichloro impurities .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Organochlorine compounds can participate in a variety of chemical reactions. For example, they can undergo substitution reactions with strong nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of organochlorine compounds can be determined using various analytical techniques. These properties may include boiling point, melting point, solubility, and density .Scientific Research Applications
Dichlorvos Toxicity and Detoxification : Dichlorvos, a similar organophosphate compound, has been studied for its effects on hematology, serum biochemistry, and reproductive functions in male albino rats. The study by Agina et al. (2017) found significant alterations in hematological parameters, serum biochemistry, and decreased epididymal sperm reserve following exposure to dichlorvos, highlighting the toxicological impact of such compounds (Agina et al., 2017).
Enzymatic Detoxification : The research by Potter and Wadkins (2006) on carboxylesterases emphasizes the role of these enzymes in detoxifying xenobiotics, including various therapeutically useful drugs. This study provides a broader perspective on how similar compounds to Dichloro ceftidine dichloride might be metabolized or detoxified in biological systems (Potter & Wadkins, 2006).
Microbial Degradation : A study on Burkholderia cepacia AC1100 by Webb et al. (2009) explored the microbial degradation of chlorophenols, which shares structural similarities with chlorinated compounds like Dichloro ceftidine dichloride. The research details the enzymatic processes involved in the degradation, potentially offering insights into bioremediation or biotransformation strategies for related chemicals (Webb et al., 2009).
Pharmaceutical Applications of Chlorinated Compounds : Charge-transfer complexes of cefpodoxime proxetil with chloranilic acid and dichloro-dicyano-benzoquinone, studied by Shehab et al. (2018), illustrate the potential pharmaceutical applications of chlorinated compounds, which might be relevant when considering the therapeutic or biochemical interactions of Dichloro ceftidine dichloride (Shehab et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2,2-dichloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O6S/c1-4(17)22-2-5-3-23-11-6(15-9(18)8(13)14)10(19)16(11)7(5)12(20)21/h6,8,11H,2-3H2,1H3,(H,15,18)(H,20,21)/t6-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXKSAPOZOLLV-KSBSHMNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(Cl)Cl)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(Cl)Cl)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro ceftidine dichloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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